molecular formula C22H27NO4S B11666902 ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B11666902
M. Wt: 401.5 g/mol
InChI Key: VJSHSTUQENIHLD-UHFFFAOYSA-N
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Description

Ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

The synthesis of ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves multiple steps. One common method includes the microwave-assisted synthesis of 3-aminobenzo[b]thiophene scaffolds. This method involves the irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in DMSO at 130°C . Industrial production methods often involve similar multi-step processes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Mechanism of Action

The mechanism of action of ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, thiophene derivatives are known to inhibit certain enzymes and receptors, leading to their therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate can be compared with other thiophene derivatives such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is used as a dental anesthetic . The uniqueness of this compound lies in its specific structural modifications, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C22H27NO4S

Molecular Weight

401.5 g/mol

IUPAC Name

ethyl 2-[(4-propoxybenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

InChI

InChI=1S/C22H27NO4S/c1-3-14-27-16-12-10-15(11-13-16)20(24)23-21-19(22(25)26-4-2)17-8-6-5-7-9-18(17)28-21/h10-13H,3-9,14H2,1-2H3,(H,23,24)

InChI Key

VJSHSTUQENIHLD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)OCC

Origin of Product

United States

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